Heneicosatetraenoic acid

Description

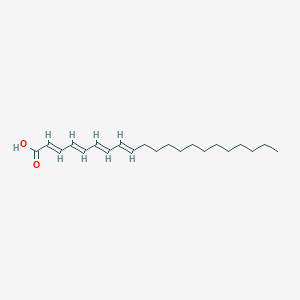

Heneicosatetraenoic acid (21:4) is a 21-carbon polyunsaturated fatty acid (PUFA) with four cis-configured double bonds. Its systematic name is 6(Z),9(Z),12(Z),15(Z)-heneicosatetraenoic acid, with the molecular formula C₂₁H₃₄O₂, a molecular weight of 318.49 g/mol, and CAS number 24257-12-3 . Structurally, it is characterized by double bonds at positions 6, 9, 12, and 15, making it an omega-6 (n-6) fatty acid. This compound is typically synthesized via a one-carbon elongation of 20:4n-6 (arachidonic acid) using methods such as cyanide-mediated chain extension, achieving yields of 51.2% and purity levels exceeding 98% .

This compound occurs naturally in marine ecosystems, particularly in the muscle tissues of perciform freshwater fish, where its concentration ranges from 1.45 ± 0.02 mg/kg to 3.20 ± 1.95 mg/kg . It is commercially available as a research-grade lipid, stored at freezing temperatures in solution form to ensure stability .

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-henicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h13-20H,2-12H2,1H3,(H,22,23)/b14-13+,16-15+,18-17+,20-19+ |

InChI Key |

FKUZSZSHDNEWMR-OOHUXFJYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acid (DGLA) using delta-17 desaturase enzymes.

Industrial Production Methods

The industrial production of this compound can be achieved through the genetic engineering of microorganisms such as Mucor circinelloides. By overexpressing specific desaturase genes, these microorganisms can be engineered to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Heneicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxy and hydroxy derivatives.

Reduction: The reduction of this compound can result in the formation of saturated fatty acids.

Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, hydrogen peroxide, and various oxidizing agents.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are commonly used.

Substitution: Halogenating agents and hydroxylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxy and hydroxy derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated and hydroxylated derivatives.

Scientific Research Applications

Heneicosatetraenoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various complex molecules.

Biology: It is studied for its role in cellular signaling and membrane structure.

Medicine: Research is being conducted on its potential anti-inflammatory and cardioprotective effects.

Industry: It is used in the production of specialized lipids and as a component in nutritional supplements

Mechanism of Action

Heneicosatetraenoic acid exerts its effects through various molecular targets and pathways. It is involved in the modulation of enzyme activities, such as lipoxygenases and cyclooxygenases, which play a role in the metabolism of fatty acids. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- This compound is more abundant in freshwater fish than its 21:5 counterpart .

- Hydroxylated derivatives (e.g., 5-HETE) are bioactive mediators in mammals but are derived from 20-carbon precursors (e.g., arachidonic acid) .

Stability and Handling

Key Observations :

- The free acid form requires cryogenic storage to prevent oxidation, while ethyl esters are more stable under ambient conditions .

Q & A

Q. What analytical methods are recommended for quantifying heneicosatetraenoic acid in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is a robust method for quantifying this compound, particularly when paired with stable isotope-labeled internal standards to correct for matrix effects. Recovery rates should be validated using spiked samples, as demonstrated in recovery studies (e.g., 91.4–105.5 mg/kg spiked ranges with 91.3–99.4% recovery rates) . Ensure calibration curves are constructed with ≥99% purity standards and include blank samples to account for baseline interference .

Q. How can researchers ensure the stability of this compound during experimental storage?

Store the compound at 2–8°C in inert containers to prevent oxidation. Avoid exposure to alkali metals, peroxides, and strong oxidizing agents, which may degrade the compound. Stability testing under controlled conditions (e.g., accelerated thermal degradation studies) is critical, as the compound is thermally labile .

Advanced Research Questions

Q. How should experimental designs address clustered data in studies involving this compound metabolism?

Clustered data (e.g., repeated measurements from the same subject) require mixed-effects models to account for intra- and inter-subject variability. For example, in lipidomics studies, nested ANOVA or linear mixed models can isolate the compound’s metabolic effects from confounding variables like diet or genetic factors . Pre-register analysis plans to avoid post hoc data dredging.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses with heterogeneity tests (e.g., I² statistics) to quantify variability across studies. If in vitro/in vivo discrepancies exist, evaluate methodological differences (e.g., cell culture media lipid composition vs. in vivo bioavailability). Cross-validate findings using orthogonal assays, such as comparing GC-MS lipid profiles with functional assays (e.g., COX-2 inhibition) .

Q. How can researchers formulate novel, testable hypotheses about this compound’s role in inflammatory pathways?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. For example:

- Novelty: Investigate its interaction with non-canonical eicosanoid receptors (e.g., GPR120) using CRISPR-edited cell lines.

- Feasibility: Pilot dose-response studies in primary macrophages to establish dynamic ranges .

Methodological Best Practices

Q. What statistical approaches are recommended for small-sample studies on this compound?

Use Bayesian hierarchical models to incorporate prior knowledge (e.g., published IC₅₀ values) and mitigate low statistical power. For non-normal distributions, apply bootstrapping or robust regression techniques .

Q. How should raw data from this compound experiments be managed and reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.